molecular formula C11H21NO B11907680 1-(3-Methylbutyl)azepan-2-one CAS No. 59227-87-1

1-(3-Methylbutyl)azepan-2-one

Cat. No.: B11907680
CAS No.: 59227-87-1
M. Wt: 183.29 g/mol
InChI Key: FTHSDTGKBPKDTO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylbutyl)azepan-2-one can be synthesized through various methods, including ring-expansion reactions and multicomponent heterocyclization reactions. One common approach involves the ring-expansion of smaller cyclic compounds using reagents such as boron trifluoride etherate (BF3.OEt2) as a Lewis acid promoter . This method allows for the formation of the azepane ring with high selectivity and yield.

Industrial Production Methods: Industrial production of this compound typically involves the use of commercially available starting materials and catalysts to facilitate the ring-expansion reactions. The process is optimized for large-scale production, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbutyl)azepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxyl derivatives, amines, and various substituted azepane compounds .

Mechanism of Action

The mechanism of action of 1-(3-Methylbutyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepane ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s unique structure allows it to modulate enzyme activity and receptor binding, leading to its diverse biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Methylbutyl)azepan-2-one stands out due to its specific substituent, which imparts unique chemical and biological properties.

Properties

CAS No.

59227-87-1

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-(3-methylbutyl)azepan-2-one

InChI

InChI=1S/C11H21NO/c1-10(2)7-9-12-8-5-3-4-6-11(12)13/h10H,3-9H2,1-2H3

InChI Key

FTHSDTGKBPKDTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCCCCC1=O

Origin of Product

United States

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